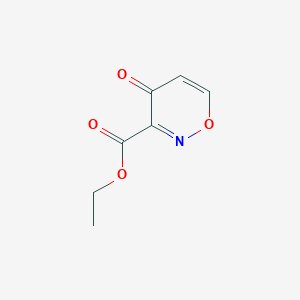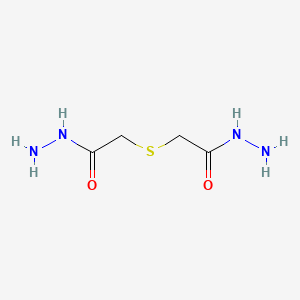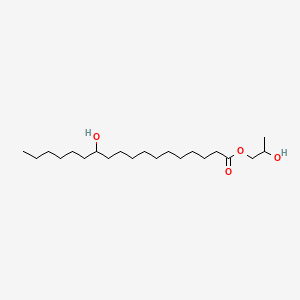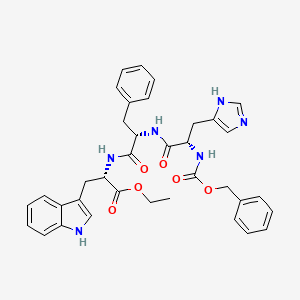
Z-His-Phe-Trp-Oet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-His-Phe-Trp-Oet is a synthetic peptide compound composed of the amino acids histidine, phenylalanine, and tryptophan, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research to study enzyme specificity and peptide interactions due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Phe-Trp-Oet typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (tryptophan) to the resin, followed by the stepwise addition of phenylalanine and histidine. Each amino acid is protected by a temporary protecting group (e.g., Fmoc) to prevent unwanted side reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the esterification of the C-terminal carboxyl group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Z-His-Phe-Trp-Oet can undergo various chemical reactions, including:
Substitution: The histidine residue can participate in substitution reactions due to the presence of the imidazole ring.
Common Reagents and Conditions
Hydrolysis: Proteolytic enzymes (e.g., pepsin) in an aqueous buffer at an optimal pH for enzyme activity.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized tryptophan derivatives.
Substitution: Substituted histidine derivatives.
Applications De Recherche Scientifique
Z-His-Phe-Trp-Oet has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme specificity and kinetics.
Biology: Employed in studies of protein-protein interactions and peptide-receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Z-His-Phe-Trp-Oet involves its interaction with specific enzymes or receptors. The histidine residue can act as a nucleophile or base, the phenylalanine residue provides hydrophobic interactions, and the tryptophan residue can participate in π-π stacking interactions. These interactions contribute to the binding affinity and specificity of the peptide for its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-His-Phe-Phe-Oet: Similar structure but with phenylalanine instead of tryptophan.
Z-His-Phe-Phe-OMe: Similar structure but with a methyl ester group instead of an ethyl ester.
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with different amino acid composition and functional groups.
Uniqueness
Z-His-Phe-Trp-Oet is unique due to the presence of tryptophan, which introduces additional aromatic and hydrophobic interactions. The ethyl ester group also affects the compound’s solubility and stability compared to similar peptides .
Propriétés
Formule moléculaire |
C36H38N6O6 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C36H38N6O6/c1-2-47-35(45)32(18-26-20-38-29-16-10-9-15-28(26)29)41-33(43)30(17-24-11-5-3-6-12-24)40-34(44)31(19-27-21-37-23-39-27)42-36(46)48-22-25-13-7-4-8-14-25/h3-16,20-21,23,30-32,38H,2,17-19,22H2,1H3,(H,37,39)(H,40,44)(H,41,43)(H,42,46)/t30-,31-,32-/m0/s1 |
Clé InChI |
BDLARIQIBCQXJC-CPCREDONSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
SMILES canonique |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


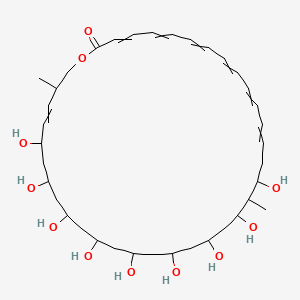
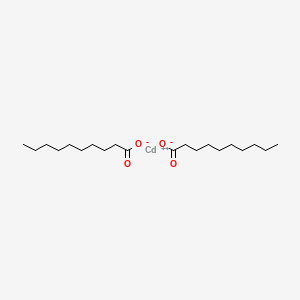
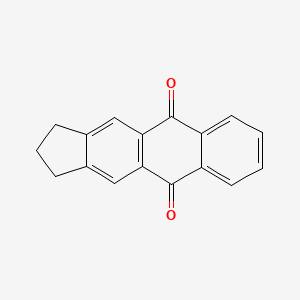

![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)
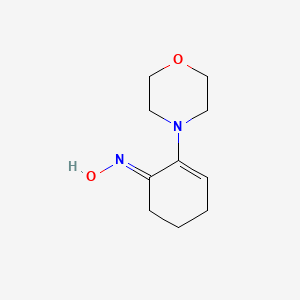
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
